molecular formula C13H15NS B2404119 4-ethyl-N-(thiophen-2-ylmethyl)aniline CAS No. 869945-36-8

4-ethyl-N-(thiophen-2-ylmethyl)aniline

Cat. No.: B2404119
CAS No.: 869945-36-8
M. Wt: 217.33
InChI Key: LRIOQTYQILQHMQ-UHFFFAOYSA-N
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Description

4-ethyl-N-(thiophen-2-ylmethyl)aniline is an organic compound with the molecular formula C13H15NS. It is a derivative of aniline, where the aniline nitrogen is substituted with a thiophen-2-ylmethyl group and the benzene ring is substituted with an ethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-(thiophen-2-ylmethyl)aniline typically involves the reaction of 4-ethyl aniline with thiophen-2-ylmethanol under suitable conditions. One common method is to use a condensation reaction, where the thiophen-2-ylmethanol is activated using a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2), followed by reaction with 4-ethyl aniline .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-(thiophen-2-ylmethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4, H2/Pd-C

    Substitution: HNO3, H2SO4, Cl2, Br2

Major Products Formed

Scientific Research Applications

4-ethyl-N-(thiophen-2-ylmethyl)aniline has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-ethyl-N-(thiophen-2-ylmethyl)aniline
  • 4-methyl-N-(thiophen-2-ylmethyl)aniline
  • 4-ethyl-N-(furan-2-ylmethyl)aniline
  • 4-ethyl-N-(pyridin-2-ylmethyl)aniline

Uniqueness

This compound is unique due to the presence of both the ethyl group on the benzene ring and the thiophen-2-ylmethyl group on the nitrogen. This combination imparts distinct electronic and steric properties, influencing its reactivity and interactions with other molecules. Compared to its analogs, it may exhibit different biological activities or material properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-ethyl-N-(thiophen-2-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NS/c1-2-11-5-7-12(8-6-11)14-10-13-4-3-9-15-13/h3-9,14H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRIOQTYQILQHMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NCC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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